molecular formula C8H4BrCl2FO B12008107 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone CAS No. 618441-98-8

2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone

Cat. No.: B12008107
CAS No.: 618441-98-8
M. Wt: 285.92 g/mol
InChI Key: MOMGBDKPHFILQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.929 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone typically involves the bromination of 1-(3,5-dichloro-2-fluorophenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making the compound highly reactive and versatile in chemical synthesis .

Properties

CAS No.

618441-98-8

Molecular Formula

C8H4BrCl2FO

Molecular Weight

285.92 g/mol

IUPAC Name

2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2

InChI Key

MOMGBDKPHFILQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.